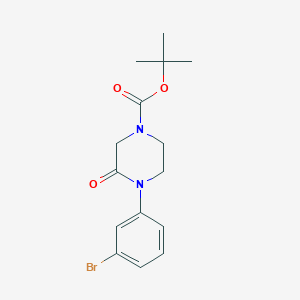

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

Description

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate (CAS: 873224-95-4) is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a 3-bromophenyl substituent at position 4, and a ketone moiety at position 3 of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways . The bromine atom at the meta position of the phenyl ring enhances lipophilicity and influences electronic properties, making it a versatile scaffold for further functionalization. Its molecular weight is 341.22 g/mol (calculated from molecular formula C₁₅H₁₈BrN₂O₃), and it is commonly utilized in cross-coupling reactions and as a precursor for kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHZRXKHRUWKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: The oxo group in the piperazine ring can be reduced to a hydroxyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Bromophenol derivatives.

Reduction: Piperazine derivatives with hydroxyl groups.

Substitution: Derivatives with different substituents on the bromophenyl group.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the development of piperazine-based drugs.

- Biological Activities : Research indicates that piperazine derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds similar to tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate can interact with neurotransmitter receptors and ion channels, potentially influencing neurological pathways .

Organic Synthesis

In organic chemistry, tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules.

- Synthesis of Complex Compounds : The compound can be utilized as a precursor for synthesizing novel piperazine derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials.

- Polymer Production : It can act as a building block for polymers and other materials, contributing to advancements in material science and engineering .

Case Study 1: Piperazine Derivatives in Drug Development

A review of piperazine-containing drugs approved by the FDA highlights the significance of this class of compounds in modern therapeutics. Drugs such as Infigratinib and Entrectinib have demonstrated efficacy against specific cancers, showcasing the potential for similar compounds like tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate to contribute to drug discovery efforts .

Case Study 2: Anticancer Activity

Research conducted on related piperazine derivatives has indicated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves modulation of signaling pathways that are critical for cancer cell survival and growth . This suggests that tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate could be further investigated for similar properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Findings :

- The 3-oxo group in the target compound increases hydrogen-bond acceptor strength compared to non-oxo analogs, enhancing binding to serine/threonine kinases .

- Ortho- and para-bromo isomers exhibit distinct reactivity profiles due to steric and electronic effects, influencing their utility in Suzuki-Miyaura couplings .

Halogen-Substituted Analogs

Table 2: Bromine vs. Fluorine Substituents

| Compound Name | CAS Number | Halogen | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| tert-Butyl 4-(3-fluorophenyl)-3-oxopiperazine-1-carboxylate | 1284243-21-5 | Fluorine | 281.30 | Higher electronegativity improves solubility in polar solvents. |

| tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate | 1284243-44-2 | Fluorine | 281.30 | Reduced steric bulk compared to bromine analogs. |

Research Insights :

- Fluorine analogs show improved metabolic stability in vivo due to resistance to oxidative debromination, making them preferable in CNS-targeting drugs .

- Bromine’s larger atomic radius enhances π-π stacking interactions in aromatic systems, critical for kinase inhibition .

Heterocyclic and Functionalized Derivatives

Table 3: Pyridine and Benzyloxy Derivatives

Key Observations :

- Pyridine-containing analogs exhibit higher solubility in aqueous media, advantageous for in vitro assays .

- Benzyloxy derivatives are used in prodrug strategies, where enzymatic cleavage releases active metabolites .

Amino-Functionalized Analogs

Example: tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS: 234108-58-8)

- Structural Feature: Aminoethyl group at position 4.

- Molecular Weight : 257.29 g/mol.

- Applications : Serves as a building block for peptide mimetics and GPCR-targeted ligands. The primary amine enables conjugation with fluorescent tags or bioorthogonal handles .

Biological Activity

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate, a compound with the CAS number 873224-95-4, is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉BrN₂O₃

- Molecular Weight : 355.23 g/mol

- IUPAC Name : tert-butyl 4-(3-bromophenyl)-3-oxo-1-piperazinecarboxylate

- Purity : Typically ≥ 95% in commercial preparations.

The biological activity of tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate can be attributed to its structural features, particularly the piperazine ring and the bromophenyl substituent. These components are known to interact with various biological targets, including:

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : Its structure suggests potential inhibition of enzymes involved in metabolic pathways, possibly affecting drug metabolism or biosynthesis of biologically relevant compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. This effect was attributed to the compound's interaction with tubulin, disrupting microtubule formation.

Antimicrobial Properties

In vitro studies demonstrated that tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the low micromolar range, indicating strong potential for development as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring derivatives with enhanced biological activity. For instance, modifications at the piperazine nitrogen have been shown to improve receptor selectivity and potency against specific targets.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including protection/deprotection strategies for the piperazine ring and coupling reactions with brominated aromatic precursors. For example, analogous compounds are synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres, with temperature control (e.g., reflux in dioxane or THF) and catalysts like CuI or Pd-based systems . Optimization focuses on yield improvement by adjusting stoichiometry, base selection (e.g., triethylamine or K₂CO₃), and reaction time .

Q. How is the structural integrity and purity of this compound validated in synthetic workflows?

Analytical techniques such as ¹H/¹³C NMR (to confirm regiochemistry and functional groups), mass spectrometry (for molecular weight verification), and HPLC (for purity assessment >95%) are standard . Crystallographic validation using X-ray diffraction (via SHELX software) resolves ambiguities in stereochemistry or crystal packing .

Q. What role does the tert-butyl carbamate group play in the compound’s reactivity?

The tert-butyloxycarbonyl (Boc) group acts as a protecting group for the piperazine nitrogen, preventing unwanted side reactions during subsequent functionalization. It is selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) to expose the amine for further derivatization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Contradictions may arise from variations in purity , solvent effects , or assay conditions . Rigorous batch-to-batch characterization (e.g., NMR, LC-MS) and standardized biological testing protocols (e.g., fixed concentrations, controlled cell lines) are critical. For instance, impurities from incomplete Boc deprotection could skew activity results, necessitating repurification .

Q. What strategies are employed to enhance the compound’s solubility and bioavailability for in vivo studies?

Structural modifications, such as introducing polar substituents (e.g., hydroxyl or amine groups) or formulating with co-solvents (DMSO/PEG mixtures), improve solubility. Pharmacokinetic profiling (e.g., LogP determination via HPLC) guides optimization . Computational modeling (e.g., molecular docking) predicts interactions with biological targets to refine design .

Q. How does the 3-bromophenyl moiety influence the compound’s electronic properties and reactivity?

The bromine atom acts as an electron-withdrawing group , directing electrophilic substitution reactions to specific positions on the aromatic ring. Its presence enhances halogen-bonding interactions in protein-ligand studies, which can be probed via X-ray crystallography or DFT calculations .

Q. What experimental challenges arise during scale-up synthesis, and how are they mitigated?

Challenges include exothermic reactions during Boc deprotection and byproduct formation in coupling steps. Mitigation strategies involve controlled addition of reagents, inline cooling systems, and continuous flow chemistry setups. Process analytical technology (PAT) monitors key parameters in real time .

Methodological Considerations

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with periodic HPLC analysis detect degradation products. Lyophilization or storage under nitrogen at -20°C prolongs shelf life .

Q. What advanced spectroscopic techniques are used to study its interaction with biological targets?

Surface plasmon resonance (SPR) quantifies binding affinities, while cryo-EM or NMR-based fragment screening maps interaction sites. Isotopic labeling (e.g., ¹⁵N/¹³C) enables detailed mechanistic studies .

Q. How are computational tools integrated into the design of derivatives based on this scaffold?

QSAR models correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. Molecular dynamics simulations predict conformational flexibility and solvation effects, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.